5-Epi-valiolone 5-Epi-valiolone 5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentre at position 5 has been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1958839
InChI: InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1
SMILES:
Molecular Formula: C7H12O6
Molecular Weight: 192.17 g/mol

5-Epi-valiolone

CAS No.:

Cat. No.: VC1958839

Molecular Formula: C7H12O6

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

5-Epi-valiolone -

Specification

Molecular Formula C7H12O6
Molecular Weight 192.17 g/mol
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one
Standard InChI InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1
Standard InChI Key JCZFNXYQGNLHDQ-BNHYGAARSA-N
Isomeric SMILES C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O
Canonical SMILES C1C(=O)C(C(C(C1(CO)O)O)O)O

Introduction

Chemical Properties and Structure

5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stereocentre at position 5 has been inverted. It functions as a bacterial metabolite and is classified as both a cyclitol and an alicyclic ketone . The compound features a cyclohexanone ring with multiple hydroxyl groups in specific stereochemical orientations.

Physical and Chemical Characteristics

The basic physical and chemical properties of 5-epi-valiolone are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Epi-Valiolone

PropertyValue
Molecular FormulaC₇H₁₂O₆
Molecular Weight192.17 g/mol
IUPAC Name(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexanone
CAS Number334709-34-1
Chemical ClassCyclitol
Functional GroupsKetone, multiple hydroxyl groups

Structural Characteristics

The structure of 5-epi-valiolone is distinguished by its unique stereochemistry. It contains four stereogenic centers at positions 2, 3, 4, and 5, with the configuration at position 5 being inverted compared to the parent compound valiolone. This specific stereochemical arrangement is critical for its role in biosynthetic pathways . The compound possesses a cyclohexanone ring with a ketone at position 1, hydroxyl groups at positions 2, 3, 4, and 5, and a hydroxymethyl group also at position 5.

Biosynthetic Significance

5-epi-valiolone occupies a central position in the biosynthesis of several important secondary metabolites, particularly aminocyclitol antibiotics and α-glucosidase inhibitors.

Role in Validamycin A Biosynthesis

In the validamycin A biosynthetic pathway, 5-epi-valiolone serves as a key intermediate that is converted to valienone through dehydration. This transformation is catalyzed by a specific dehydratase enzyme that removes water between positions C-5 and C-6 .

The pathway begins with 2-epi-5-epi-valiolone, which is first epimerized at C-2 to produce 5-epi-valiolone before undergoing dehydration. Studies using deuterium-labeled precursors have demonstrated that this dehydration occurs via a syn elimination mechanism, providing valuable insights into the stereochemical course of this biosynthetic step .

Metabolic Pathway Integration

The biosynthetic relationship between 5-epi-valiolone and related cyclitols is summarized in Table 2.

Table 2: Metabolic Relationships of 5-Epi-Valiolone

PrecursorTransformationProductEnzymeReference
2-epi-5-epi-valioloneEpimerization at C-25-epi-valioloneValD
5-epi-valioloneDehydration (C-5/C-6)Valienone5-epi-valiolone dehydratase
5-epi-valiolonePhosphorylation5-epi-valiolone 7-phosphateKinase
ValienoneTransaminationβ-valienamineAminotransferase

C7-Cyclitol Biosynthetic Pathway

The biosynthesis of C7-cyclitols begins with sedoheptulose 7-phosphate, which is cyclized to 2-epi-5-epi-valiolone by a cyclase that operates via a dehydroquinate (DHQ) synthase-like mechanism . This initial cyclization is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS), a key enzyme that has been identified in various microorganisms .

The pathway continues with the epimerization of 2-epi-5-epi-valiolone at C-2 to give 5-epi-valiolone, which then undergoes dehydration to yield valienone. This series of reactions represents a critical branch point in the biosynthesis of various C7-aminocyclitol-containing natural products .

Synthetic Studies and Research Applications

Considerable synthetic efforts have been directed toward the preparation of 5-epi-valiolone and its derivatives for biosynthetic studies and pharmaceutical applications.

Chemical Synthesis

The chemical synthesis of 5-epi-valiolone has been achieved through various approaches, often starting from readily available carbohydrates like D-glucose or D-mannose . One noteworthy synthetic approach involves the preparation of stereospecifically deuterated analogs to investigate the stereochemical course of biosynthetic transformations.

Isotopically Labeled Derivatives

Researchers have synthesized various isotopically labeled derivatives of 5-epi-valiolone, including 5-epi-[6-²H₂]valiolone and stereospecifically monodeuterated 5-epi-valiolones . These compounds have been invaluable tools for probing the mechanisms of enzymatic reactions in biosynthetic pathways.

Target CompoundStarting MaterialKey Synthetic StepsApplicationReference
5-epi-[6-²H₂]valioloneTetrabenzyl-6,6-bis(methylthio)-5-epi-valioloneDesulfurization, deuterium incorporationBiosynthetic studies
6α-monodeuterated 5-epi-valioloneTetrabenzyl-6,6-bis(methylthio)-5-epi-valioloneStereoselective reductionDehydration mechanism study
6β-monodeuterated 5-epi-valioloneTetrabenzyl-6,6-bis(methylthio)-5-epi-valioloneStereoselective reductionDehydration mechanism study

Biological Functions and Enzymology

The biological transformations of 5-epi-valiolone are catalyzed by specialized enzymes that have been the subject of intensive research.

Enzymatic Transformations

Several enzymes involved in 5-epi-valiolone metabolism have been identified and characterized:

  • ValD: This enzyme, belonging to the vicinal oxygen chelate superfamily, catalyzes the epimerization of 2-epi-5-epi-valiolone at C-2 to form 5-epi-valiolone .

  • 5-epi-valiolone dehydratase: This enzyme catalyzes the dehydration between C-5 and C-6 of 5-epi-valiolone to yield valienone, a critical step in validamycin A biosynthesis .

  • C7-cyclitol kinase (ValC): This enzyme is responsible for the phosphorylation of valienone and likely also acts on 5-epi-valiolone to form 5-epi-valiolone 7-phosphate .

Engineered Biosynthesis

The enzymes involved in 5-epi-valiolone metabolism have been exploited for the engineered biosynthesis of valuable compounds. For example, researchers have constructed artificial biosynthetic pathways to produce β-valienamine in engineered Streptomyces hygroscopicus by incorporating genes for the conversion of valienone to β-valienamine via transamination .

Related Compounds and Derivatives

5-epi-valiolone is part of a family of structurally related cyclitols with important biological activities.

Structural Analogs

Several compounds closely related to 5-epi-valiolone have been identified and studied:

Table 4: Structural Analogs of 5-Epi-Valiolone

CompoundMolecular FormulaStructural Relationship to 5-epi-valioloneReference
2-epi-5-epi-valioloneC₇H₁₂O₆Epimer at C-2 position
ValioloneC₇H₁₂O₆Parent compound (different stereochemistry at C-5)
ValienoneC₇H₁₀O₅Dehydration product (water loss between C-5/C-6)
5-epi-valiolone 7-phosphateC₇H₁₃O₉PPhosphorylated derivative
2-epi-5-epi-valiolone 7-phosphateC₇H₁₃O₉PPhosphorylated 2-epimer

Biosynthetic Relationship to Pharmaceutically Important Compounds

5-epi-valiolone serves as a precursor for several compounds with significant pharmaceutical applications:

  • Validamycin A: An antifungal agent used in agriculture to control rice sheath blight caused by Rhizoctonia solani .

  • Acarbose: An α-glucosidase inhibitor used clinically for the treatment of type 2 diabetes, helping to control post-prandial blood glucose levels .

  • β-valienamine: A potent glycosidase inhibitor with potential therapeutic applications .

Analytical Methods

Various analytical techniques have been developed for the detection, quantification, and characterization of 5-epi-valiolone.

Chromatographic Methods

High-performance liquid chromatography (HPLC) has been extensively used for the analysis of 5-epi-valiolone and related compounds. For compounds lacking strong chromophores, derivatization methods have been employed to enhance detection sensitivity:

  • HPLC with OPA derivatization: Precolumn derivatization with ortho-phthaldialdehyde (OPA) followed by fluorescence detection has been used for the analysis of amine-containing derivatives .

  • HPLC with DNPH derivatization: 2,4-dinitrophenylhydrazine (DNPH) has been used for the derivatization of ketone-containing compounds like 5-epi-valiolone for HPLC analysis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy has been invaluable for the structural characterization of 5-epi-valiolone and its derivatives. Key techniques include:

  • ¹H NMR and ¹³C NMR: For basic structural characterization and confirmation of stereochemistry.

  • NOE and NOESY: For determining relative stereochemistry and confirming configurational assignments.

  • High-resolution mass spectrometry (HR-MS): For accurate mass determination and formula confirmation.

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